molecular formula C8H8O3S B188895 3-(2-Thenoyl)propionic acid CAS No. 4653-08-1

3-(2-Thenoyl)propionic acid

Cat. No. B188895
Key on ui cas rn: 4653-08-1
M. Wt: 184.21 g/mol
InChI Key: ULJMYWHLMLRYSO-UHFFFAOYSA-N
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Patent
US07691889B2

Procedure details

Thiophene (5.0 gm, 0.059 moles) and succinic anhydride (7.13 gm, 0.0713 moles) were taken up in dichloroethane (50 ml). Aluminium chloride (17.43 gm, 0.131 moles) was added at room temperature and the resulting mixture heated under reflux for 1 hr with stirring. The reaction mixture was cooled to room temperature, diluted with 30 ml of 1:1 mixture of water and Conc. hydrochloric acid. After stirring for 10 min the separated solid was filtered under suction, washed with water and dilute hydrochloric acid (50 ml). The solid was dried at room temp to give 9.8 gm (89%0 of the title compound, mp 103-107° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two
Quantity
17.43 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH2:8][CH2:7]1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C.O.Cl>[O:12]=[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
7.13 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
17.43 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 10 min the separated solid
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was filtered under suction
WASH
Type
WASH
Details
washed with water and dilute hydrochloric acid (50 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried at room temp

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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